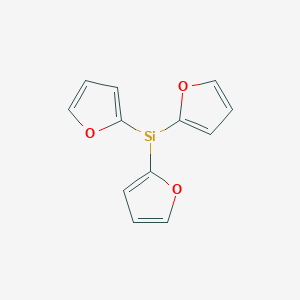

Tri(2-furyl)silane

Description

Contextual Significance of Organosilicon Compounds Featuring Furan (B31954) Moieties

Organosilicon compounds incorporating furan moieties represent a significant class of molecules in synthetic and materials chemistry. The presence of the silicon-furan bond offers a unique combination of stability and reactivity. Furan-containing organosilanes serve as valuable building blocks and intermediates in organic synthesis. researchgate.net The furan rings can participate in a variety of transformations, while the silyl (B83357) group can influence the reactivity of the furan ring or act as a handle for further functionalization.

These compounds are particularly notable for their application in transition-metal-catalyzed cross-coupling reactions. nih.govnsf.gov In these reactions, the furyl group can function as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity has been harnessed in the synthesis of complex organic molecules. Furthermore, the incorporation of silicon and furan into polymeric structures is an area of interest for the development of new materials with potentially novel electronic and photophysical properties. acs.org The study of simpler monomeric units, such as Tri(2-furyl)silane, provides fundamental insights into the chemical behavior of these more complex systems. nih.gov

Evolution of Research Perspectives on this compound

The scientific investigation of this compound has evolved from its initial synthesis and characterization to its application as a reagent in organic synthesis. Early research in the late 20th century focused on establishing reliable synthetic routes to furylsilanes and documenting their fundamental physicochemical properties. A key study in 1998 detailed the synthesis of this compound and its precursor, providing comprehensive spectroscopic data that formed a baseline for future work.

In the early 2000s, the focus of organosilicon chemistry saw a significant shift towards catalytic applications. Research began to explore the utility of furylsilanes, including this compound, in palladium-catalyzed silylation and cross-coupling reactions. lookchem.com These studies demonstrated that the furyl groups could act as effective activating groups for the silicon center, enabling reactions with a variety of organic electrophiles. This development positioned this compound and related compounds as useful tools for the construction of more complex molecular architectures. Investigations into the reactivity of the Si-H bond in furylsilanes, such as its reaction with water (hydrolysis) and alcohols (alcoholysis), have also been a subject of study, highlighting the compound's reactivity profile beyond catalytic cycles. researchgate.net

The following tables present key data regarding the synthesis and spectroscopic characterization of this compound and its synthetic precursor.

Table 1: Synthesis and Physical Properties of this compound and its Precursor

| Compound | Synthetic Method | Precursors | Reagents | Yield (%) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Tri(2-furyl)methoxysilane | Reaction of 2-furyllithium with tetramethoxysilane (B109134) | 2-Furyllithium, Tetramethoxysilane | Diethyl ether | 83 | 118 (0.01 Torr) |

Table 2: Spectroscopic Data for this compound and its Precursor

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) | Mass Spec. (m/z) |

|---|---|---|---|---|

| Tri(2-furyl)methoxysilane | 7.69 (m, H5), 6.94 (m, H3), 6.48 (m, H4), 3.70 (s, OMe) | 151.7 (C2), 148.0 (C5), 121.2 (C3), 110.1 (C4), 51.7 (OMe) | -76.6 | 248 (M⁺) |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Di(2-furyl)silane |

| 2-furyllithium |

| Tetramethoxysilane |

| Lithium aluminum hydride (LiAlH₄) |

| Tri(2-furyl)methoxysilane |

| Diethyl ether |

Properties

Molecular Formula |

C12H9O3Si |

|---|---|

Molecular Weight |

229.28 g/mol |

InChI |

InChI=1S/C12H9O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |

InChI Key |

PBUFTNMMTLQJSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)[Si](C2=CC=CO2)C3=CC=CO3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tri 2 Furyl Silane and Its Precursors

Strategic Approaches to Silicon-Furan Bond Construction

The foundational step in synthesizing tri(2-furyl)silane is the creation of covalent bonds between silicon and furan (B31954) rings. This is primarily achieved through the reaction of a furan-derived organometallic reagent with a suitable silicon electrophile.

Exploiting Organolithium Reagents and Silicon Electrophiles

A primary and effective method for forging the silicon-furan bond involves the use of 2-furyllithium, a potent organolithium reagent. acs.orgresearchgate.net This reagent is typically generated in situ through the lithiation of furan with a strong base like tert-butyllithium (B1211817) (tBuLi) or n-butyllithium (nBuLi) at low temperatures. acs.orguni-muenchen.de The resulting 2-furyllithium is then reacted with a silicon electrophile, such as tetramethoxysilane (B109134) (Si(OMe)₄). acs.org

The reaction between 2-furyllithium and tetramethoxysilane proceeds to form the methoxysilane (B1618054) precursor, tri(2-furyl)methoxysilane. acs.org This intermediate is the direct result of three furan units displacing three of the methoxy (B1213986) groups on the silicon center. Other silicon electrophiles, like tetrachlorosilane (B154696) (SiCl₄), can also be employed. researchgate.net The choice of electrophile can influence reaction conditions and the nature of the intermediate species. For instance, using methyldichlorosilane (B44661) with 2-furyllithium has been shown to yield di(2-furyl)methylsilane. scribd.com

Alternative Routes via Furyl Metal Derivatives

While the organolithium route is common, other furyl metal derivatives can also be utilized. Grignard reagents, such as 2-furylmagnesium bromide, represent a viable alternative for creating the silicon-furan bond. nih.govscholaris.ca These reagents are prepared by reacting an aryl halide with magnesium metal and can then be coupled with a silicon halide. scholaris.ca Although the synthesis of 2-pyridylsilanes often requires organolithium reagents, Grignard reagents have been successfully used to synthesize various aryl- and heteroarylsilanes, indicating their potential applicability in furylsilane synthesis. nih.govscholaris.ca The reactivity of Grignard reagents is generally lower than that of their organolithium counterparts, which can be advantageous in controlling the reaction but may require different conditions to achieve comparable yields.

Selective Reduction Pathways for Hydrosilane Generation

Once the trisubstituted furylsilane precursor, such as tri(2-furyl)methoxysilane, is obtained, the next critical step is the selective reduction of the remaining silicon-oxygen bond to a silicon-hydride (Si-H) bond. This transformation yields the target compound, this compound.

The most widely employed method for this conversion is reduction with a strong hydride reagent, most notably lithium aluminum hydride (LiAlH₄). acs.orggelest.comgelest.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orggelest.com LiAlH₄ is a versatile and powerful reducing agent capable of cleaving the Si-O bond in alkoxysilanes to generate the desired hydrosilane. gelest.comresearchgate.net This method is not only effective for laboratory-scale synthesis but also forms the basis for commercial production of some hydrosilanes. gelest.com Alternative reducing agents and catalytic systems, such as those involving NaBH₄ or catalytic hydrogenolysis, are also being explored for hydrosilane synthesis to offer milder conditions or improved safety profiles, though LiAlH₄ remains a standard choice for this specific transformation. researchgate.netrsc.org

Isolation and Characterization of Key Methoxysilane Intermediates

The successful synthesis of this compound relies on the ability to isolate and verify the structure of key intermediates. The methoxysilane precursor, tri(2-furyl)methoxysilane ((2-C₄H₃O)₃SiOMe), can be isolated from the reaction mixture of 2-furyllithium and Si(OMe)₄ before proceeding to the reduction step. acs.org

Characterization of this intermediate, as well as the final this compound product, is accomplished using standard analytical techniques. Comprehensive data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and mass spectrometry are crucial for confirming the composition and structure of these compounds. acs.org For example, the specific chemical shifts and coupling constants in the NMR spectra provide definitive evidence for the arrangement of the furyl groups around the silicon atom and the presence of either a methoxy group or a hydride.

Below is a table summarizing the reported spectroscopic data for the key intermediate and the final product.

| Compound Name | Formula | Analytical Data |

| Tri(2-furyl)methoxysilane | (2-C₄H₃O)₃Si(OMe) | Confirmed by NMR and Mass Spectrometry. acs.org |

| This compound | (2-C₄H₃O)₃SiH | Confirmed by NMR and Mass Spectrometry. acs.org |

Methodological Advancements in the Synthesis of Related Furylsilanes

The field of organosilicon chemistry is continually evolving, with new methodologies being developed for the synthesis of furylsilanes and related compounds. Recent advancements often focus on improving efficiency, selectivity, and functional group tolerance through catalysis.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, the palladium(0)-catalyzed silylation of aryl halides with triorganosilanes has been used to synthesize various aryl(2-furyl)silanes. thieme-connect.com Ligands such as tri(2-furyl)phosphine (B125338) (TFP) have been shown to be effective in these transformations, including in tandem Heck reaction/palladium-catalyzed cross-coupling sequences to produce highly substituted alkenes. sigmaaldrich.comcore.ac.uk Furthermore, the development of silicon-based transfer agents allows for cross-coupling reactions using organolithium reagents directly, which circumvents the need to isolate the silane (B1218182) nucleophile and can be a more streamlined approach. acs.org These catalytic methods represent a significant step forward, offering milder reaction conditions and broader substrate scope compared to traditional stoichiometric methods.

Elucidating the Reactivity Profile of Tri 2 Furyl Silane

Mechanistic Investigations of Silylation Reactions

Palladium-Catalyzed Silylation of Organic Halides

Tri(2-furyl)silane serves as a reagent in palladium-catalyzed silylation reactions of organic halides. thieme-connect.comjst.go.jp This process facilitates the formation of a carbon-silicon bond, yielding aryl(2-furyl)silanes. thieme-connect.com The reaction typically involves a palladium(0) catalyst, often in conjunction with a phosphine (B1218219) ligand like tri(2-furyl)phosphine (B125338) (TFP), and a base. lookchem.comuwindsor.ca

While the precise mechanism is not fully elucidated, it is thought to proceed via a catalytic cycle involving the palladium center. thieme-connect.com A plausible pathway, drawing parallels to reactions with other hydrosilanes, involves the oxidative addition of the Si-H bond of this compound to the palladium(0) complex. nih.govlibretexts.org This is followed by the reaction with the aryl halide and subsequent reductive elimination to yield the arylsilane product and regenerate the palladium(0) catalyst. nih.govlibretexts.org

The reaction's efficiency can be influenced by the substituents on the silicon atom and the nature of the organic halide. lookchem.com For instance, diarylmethylhydrosilanes have demonstrated high product selectivity in the silylation of 4-iodoanisole. lookchem.com The formation of reduction byproducts, where the aryl halide is converted to an arene, can be a competing reaction. lookchem.com

Aryl(2-furyl)silanes produced from these reactions are valuable intermediates for further carbon-carbon bond-forming reactions, such as Hiyama-Denmark cross-coupling, when activated by a fluoride (B91410) source. lookchem.comnih.gov

Comparative Studies on Silylation Efficiency with Diverse Hydrosilanes

The efficiency of silylation reactions is significantly influenced by the nature of the hydrosilane used. Comparative studies have shown that the reactivity of the Si-H bond varies across different silanes. For instance, in palladium-catalyzed silylations, triorganosilanes with two aryl groups on the silicon atom have been found to be effective. lookchem.comnih.gov

The table below presents a comparison of different hydrosilanes in the palladium-catalyzed silylation of 4-iodoanisole. This data highlights how the substituents on the silicon atom affect the yield of the desired arylsilane product versus the reduced byproduct.

| Hydrosilane | Yield of Arylsilane (%) | Yield of Reduced Anisole (%) |

|---|---|---|

| Di(2-furyl)methylsilane | Data not available in provided sources | Data not available in provided sources |

| Diphenylmethylsilane | 82 | 10 |

| Bis(4-methoxyphenyl)methylsilane | 75 | 15 |

| Bis(4-(trifluoromethyl)phenyl)methylsilane | 80 | 12 |

Data sourced from a study on palladium-catalyzed silylation of aryl iodides, illustrating the influence of substituents on the hydrosilane. lookchem.com

The choice of hydrosilane also plays a crucial role in other catalytic systems. For example, in rhodium-catalyzed C-H silylations, the steric and electronic properties of hydrosiloxysilanes like HSiMe₂(OTMS), HSiMe(OTMS)₂, and HSi(OTMS)₃ dictate the reaction's efficiency and can suppress side reactions like silane (B1218182) redistribution. nih.gov

Hydrosilylation Chemistry Involving this compound

Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. libretexts.org This reaction can be initiated by various methods, including radical initiators and transition metal catalysts. libretexts.org

Radical-Initiated Hydrosilylation Mechanisms

Radical-initiated hydrosilylation proceeds via a free-radical chain mechanism. researchgate.net This process is typically initiated by the homolytic cleavage of the Si-H bond to generate a silyl (B83357) radical. conicet.gov.ar This can be achieved through thermal decomposition of radical initiators like azo compounds or photochemically. researchgate.netconicet.gov.ar

The resulting silyl radical then adds to the unsaturated bond of the substrate (e.g., an alkene or alkyne) in an anti-Markovnikov fashion. researchgate.net This addition creates a carbon-centered radical, which then abstracts a hydrogen atom from another hydrosilane molecule, propagating the radical chain and forming the final hydrosilylated product. conicet.gov.ar

While specific studies on the radical-initiated hydrosilylation of this compound were not found in the provided search results, the general mechanism is well-established for other silanes like tris(trimethylsilyl)silane. researchgate.net The efficiency and stereoselectivity of these reactions can be influenced by the nature of the silane, the substrate, and the initiation method. researchgate.net For instance, triethylborane (B153662) has been shown to be an effective initiator for the radical hydrosilylation of acetylenes with tris(trimethylsilyl)silane, leading to high yields and stereoselectivity. researchgate.net

Transition Metal-Mediated Hydrosilylation Protocols

Transition metal complexes are widely used to catalyze hydrosilylation reactions, often proceeding through the well-known Chalk-Harrod mechanism or a modified version thereof. libretexts.orgdiva-portal.org This mechanism typically involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the unsaturated substrate into the metal-hydride or metal-silyl bond. libretexts.orgacs.org The final step is the reductive elimination of the product, regenerating the active catalyst. libretexts.org

Various transition metals, including platinum, rhodium, nickel, and cobalt, have been employed as catalysts. nih.govacs.orgresearchgate.netmdpi.com The choice of metal and its ligand sphere can significantly influence the reaction's selectivity and efficiency. nih.govacs.org For example, cobalt complexes with pincer ligands have shown high tolerance for various functional groups in the hydrosilylation of aldehydes and ketones. researchgate.net

While the search results mention the use of this compound in palladium-catalyzed silylations, specific detailed protocols for its use in transition metal-mediated hydrosilylation of alkenes or alkynes were not explicitly found. However, the general principles of transition metal-mediated hydrosilylation would apply. The reactivity would be governed by factors such as the oxidative addition of the this compound's Si-H bond to the metal center and the subsequent steps of the catalytic cycle. nih.gov

Reactivity of the Silicon-Hydrogen Bond in Functionalization Reactions

The silicon-hydrogen (Si-H) bond in this compound is the key to its reactivity in various functionalization reactions. The cleavage of this bond is often the initial and rate-determining step in processes like silylation and hydrosilylation. nih.gov

The activation of the Si-H bond can occur through several mechanisms:

Oxidative Addition: In many transition metal-catalyzed reactions, the Si-H bond adds across the metal center, increasing the metal's oxidation state. nih.govmdpi.com This is a common step in palladium, platinum, and rhodium catalysis. nih.govmdpi.com

Electrophilic Activation: Lewis acidic metal centers can activate the Si-H bond, making the silicon atom more electrophilic and the hydrogen more hydridic. nih.gov This can lead to a heterolytic cleavage of the bond. nih.gov

Radical Abstraction: As discussed in the radical-initiated hydrosilylation section, the Si-H bond can undergo homolytic cleavage to form a silyl radical. conicet.gov.ar

Insertion Reactions: Carbenes or carbenoids can insert into the Si-H bond, forming a new silicon-carbon bond. researchgate.netacs.org For instance, zinc-catalyzed reactions with 2-furyl carbenoids have been reported to functionalize Si-H bonds. researchgate.net

The reactivity of the Si-H bond is also influenced by the electronic and steric properties of the substituents on the silicon atom. The furan (B31954) rings in this compound, being electron-rich aromatic systems, can influence the electron density at the silicon center and thereby affect the reactivity of the Si-H bond.

Insertion Reactions with Carbenoid Intermediates

The Si-H bond in hydrosilanes, including this compound, is susceptible to insertion reactions by highly reactive carbene or carbenoid intermediates. A significant area of research has been the trapping of 2-furyl carbenoids with hydrosilanes. uniovi.eschim.it These carbenoids can be generated from precursors such as conjugated enynones (ene-yne-ketones) through catalytic processes. chim.itresearchgate.net

The general mechanism involves the generation of a metal-carbene complex from an enynone, which then undergoes a 5-exo-dig cyclization to form a (2-furyl)carbene intermediate. chim.it This electrophilic carbene species is then readily intercepted by a hydrosilane. The reaction proceeds via the insertion of the carbene into the Si-H bond, resulting in the formation of a new silicon-carbon bond and a functionalized furan derivative. snnu.edu.cn This transformation provides an efficient route to complex furan-containing organosilanes. snnu.edu.cnresearchgate.net While often catalyzed by metals like rhodium or zinc, the fundamental reactivity is the interaction between the generated carbenoid and the silane. snnu.edu.cnresearchgate.net

The reaction is not only limited to silanes but can also occur with other reagents containing X-H bonds, such as alcohols, amines, and thioalcohols, highlighting the high reactivity of the generated furyl carbene. snnu.edu.cn

Table 1: Trapping of 2-Furyl Carbenoid Intermediates This table provides a generalized overview of the reaction between carbenoid precursors and trapping agents.

| Precursor | Intermediate | Trapping Agent | Product Type |

|---|---|---|---|

| Enynone | 2-Furyl Carbene | Hydrosilane (R₃SiH) | Functionalized Furylsilane |

| Enynone | 2-Furyl Carbene | Alcohol (R-OH) | Furyl Ether |

| Enynone | 2-Furyl Carbene | Amine (R₂NH) | Furyl Amine |

Metal-Free Catalysis in Si-H Bond Activation

While many Si-H activation reactions rely on transition metal catalysts, there is growing interest in metal-free alternatives. For this compound and related hydrosilanes, Si-H bond activation can be achieved under metal-free conditions, particularly for reactions involving carbenoid intermediates.

One notable example is the microwave-assisted reaction between enynones and hydrosilanes. uniovi.es This method facilitates the functionalization of the Si-H bond without the need for a metal catalyst. The process is believed to proceed through the formation of a 2-furyl carbene intermediate, which subsequently inserts into the silicon-hydrogen bond of the silane. uniovi.es This approach underscores the intrinsic reactivity of the Si-H bond towards electrophilic carbenes, which can be generated under thermal or microwave conditions, bypassing the need for a metal activator.

Another avenue for metal-free Si-H bond activation involves the use of strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. csic.esrsc.org These electron-deficient boranes can activate Si-H bonds by forming an η¹-adduct, which polarizes the bond and facilitates hydride transfer to a substrate. rsc.org This electrophilic activation mechanism is distinct from oxidative addition pathways common in transition metal catalysis and represents a significant strategy in metal-free catalytic reductions and hydrosilylations. csic.es

Dehydrocondensation and Hydrolysis Behavior of Furylsilanes

Furyl-substituted silanes exhibit distinct behavior in the presence of protic reagents like water and alcohols, often differing from their alkyl and aryl counterparts. Research has shown that 2-furyl-, di(2-furyl)-, and this compound undergo a dehydrocondensation reaction with water, even in the absence of a catalyst. researchgate.net This reaction involves the cleavage of the Si-H bond and the formation of siloxanes (Si-O-Si linkages) with the concurrent release of hydrogen gas.

The hydrolysis of silanes is a fundamental process where the Si-H or Si-OR bond is cleaved by water to form a silanol (B1196071) (Si-OH). These silanols are often intermediates that can then undergo condensation to form siloxanes. The tendency of furylsilanes to undergo this reaction without a catalyst points to an autocatalytic process. researchgate.net In autocatalysis, a product of the reaction (likely the initially formed silanol) acts as a catalyst for the subsequent reaction steps. nih.govboku.ac.at This autocatalytic hydrolysis has been specifically noted for 2-furylsilane. researchgate.net

Similarly, di(2-furyl)silane has been observed to undergo a dehydrocondensation reaction with ethanol (B145695) without a catalyst. researchgate.net This reactivity highlights the influence of the electron-withdrawing furyl groups on the silicon center, enhancing its susceptibility to nucleophilic attack by water or alcohols.

Table 2: Reactivity of Furylsilanes with Protic Reagents This table summarizes the observed catalyst-free reactions of various furylsilanes.

| Furylsilane | Reagent | Reaction Type | Catalyst Required? |

|---|---|---|---|

| 2-Furylsilane | Water | Dehydrocondensation / Hydrolysis | No researchgate.net |

| Di(2-furyl)silane | Water | Dehydrocondensation / Hydrolysis | No researchgate.net |

| Di(2-furyl)silane | Ethanol | Dehydrocondensation | No researchgate.net |

| This compound | Water | Dehydrocondensation / Hydrolysis | No researchgate.net |

Applications of Tri 2 Furyl Silane in Advanced Catalytic Transformations

Role in Cross-Coupling Methodologies

Tri(2-furyl)silane and related furyl-substituted organosilanes have emerged as valuable reagents in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Their unique electronic properties and reactivity profiles have enabled the development of novel and efficient methods for constructing carbon-carbon bonds.

The Hiyama-Denmark cross-coupling reaction, which pairs organosilanes with organic halides, represents a significant advancement over traditional methods due to the low toxicity and high stability of silicon reagents. nih.gov Furyl-substituted silanes, in particular, have demonstrated exceptional utility in this area, facilitating the coupling of highly substituted and challenging substrates. nih.govnsf.gov

A critical step in Hiyama-type couplings is the activation of the stable carbon-silicon bond to enable transmetalation to the palladium center. organic-chemistry.org Traditionally, this is achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent, more reactive pentacoordinate silicon species. organic-chemistry.org

However, a key advantage of using furyl-substituted silanes is the ability to achieve activation under milder, fluoride-free conditions. nih.govorganic-chemistry.org The key to this is the identification of reagents like dimethyl(5-methylfuryl)vinylsilanes, which are bench-stable yet can be readily activated using a mild base such as potassium trimethylsilanolate (KOSiMe₃). nih.govnsf.gov This approach avoids the need for stoichiometric, and often toxic, additives like 18-crown-6. nih.gov The mechanism in the modified Hiyama-Denmark coupling does not necessarily require a pentavalent silicon species formed by fluoride; instead, transmetalation can proceed directly from an organopalladium(II) silanolate complex formed in the presence of a base. organic-chemistry.org This strategy is particularly effective for silanes bearing electron-rich furyl groups, which enhance the reactivity of the silicon center. nih.gov

The electronic properties of the furyl substituents are crucial to the success of these couplings. Furyl groups are more electron-rich than other heteroaromatics like pyridyl groups, a property that enhances the rate of reaction. nih.gov This increased electron density facilitates the activation of the C-Si bond and promotes the desired transmetalation step in the catalytic cycle.

The use of dimethyl(5-methylfuryl)vinylsilanes has been shown to lead to palladium-catalyzed cross-couplings that exhibit high stereospecificity, allowing for the formation of tetrasubstituted alkenes with excellent control over the product's geometry. nih.govnsf.gov This high fidelity in transferring the stereochemistry of the vinylsilane to the final product is a significant advantage for the synthesis of complex molecules where stereocontrol is paramount. nih.gov

The methodology employing furyl-substituted vinylsilanes has demonstrated a broad substrate scope, accommodating a wide variety of functional groups on the aryl halide coupling partner. nih.gov This functional group tolerance makes the Hiyama-Denmark coupling an attractive method for late-stage functionalization in complex molecule synthesis. nih.gov The reactions proceed effectively with aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides. nih.govnsf.gov Additionally, the scope extends to both trisubstituted and tetrasubstituted vinyl silanes, enabling the synthesis of a diverse range of complex alkenes. nih.gov

A summary of tolerated functional groups on the aryl chloride partner is presented below.

| Functional Group | Tolerance/Yield |

| Ethers (e.g., methoxy) | Good to Excellent nih.gov |

| Trifluoromethyl | Good to Excellent nih.gov |

| Nitroarenes | Good to Excellent nih.gov |

| Amines | Good to Excellent nih.gov |

| Alkyl Chlorides | Good nih.gov |

| Ketones | Good nih.gov |

| tert-Butyl Esters | Compatible nih.gov |

| ortho-Substituents | Tolerated (yield depends on steric bulk) nih.gov |

It was noted that ethyl esters were not tolerated due to a background reaction with the base, and tetrasubstituted vinyl silanes with aromatic groups beta to the silicon atom gave limited yields. nih.gov

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organotin (stannane) compound with an organic halide. wikipedia.orglibretexts.org While this compound itself is a reagent for Hiyama coupling, its structural analog, tri(2-furyl)phosphine (B125338), has been identified as a highly effective ligand in Stille-type couplings, showcasing the beneficial electronic properties of the furyl motif in a related catalytic system. libretexts.orgmsu.edu

The analogy in reactivity lies in the fundamental transformation: both Hiyama and Stille reactions couple an organometalloid (organosilane or organostannane) with an organic electrophile under palladium catalysis. organic-chemistry.orgwikipedia.org In the Stille reaction, the choice of ligand is critical for reaction efficiency. Research has shown that tri(2-furyl)phosphine can lead to significant rate accelerations. libretexts.org In studies of intramolecular Stille reactions, tri(2-furyl)phosphine was a superior ligand compared to others, such as triphenylarsine, in certain solvent systems. msu.edu

The table below illustrates the efficacy of tri(2-furyl)phosphine as a ligand in a specific intramolecular Stille reaction. msu.edu

| Stannane | Ligand | Solvent | Yield |

| Me₃Sn-Substrate | (2-furyl)₃P | NMP | 74% msu.edu |

| Me₃Sn-Substrate | (2-furyl)₃P | THF | 73% msu.edu |

| Me₃Sn-Substrate | AsPh₃ | NMP | 72% msu.edu |

| Me₃Sn-Substrate | AsPh₃ | THF | 63% msu.edu |

This demonstrates that the electron-rich nature of the furyl groups on the phosphine (B1218219) ligand enhances the catalytic activity, analogous to how furyl groups on a silane (B1218182) promote Hiyama coupling.

The influence of the furyl motif extends to Heck-type reactions. A notable strategy involves the sequential integration of Heck-type and Hiyama-type couplings to create multisubstituted olefins in a diversity-oriented fashion. acs.orgnih.gov In this process, a palladium catalyst system, specifically Pd₂(dba)₃ with tri(2-furyl)phosphine as the ligand, facilitates the Heck-type coupling of a 2-pyridyldimethyl(vinyl)silane with an organic iodide. acs.orgnih.gov This reaction proceeds with excellent yield to form a β-substituted vinylsilane. acs.org Crucially, the silyl (B83357) group is retained during this step, acting as a versatile handle for a subsequent Hiyama-type cross-coupling reaction. acs.orguwindsor.ca

Furthermore, direct involvement of the furan (B31954) ring from a silane reagent in a Heck-type process has been observed as a side reaction in Hiyama-Denmark couplings. nih.gov In these cases, the 2-methylfuran (B129897) liberated from the silane can undergo a palladium-catalyzed Heck-type reaction with the excess aryl halide present in the mixture. nih.gov While an off-cycle pathway in this context, it underscores the reactivity of the furan ring itself under these catalytic conditions. nih.gov

Biaryl and Multi-Substituted Alkene Synthesis

While direct applications of this compound in biaryl synthesis are not extensively documented, its derivative, tri(2-furyl)phosphine (TFP), has proven to be an exceptional ligand in palladium-catalyzed cross-coupling reactions for the synthesis of both biaryls and multi-substituted alkenes. The unique electronic properties of the TFP ligand, derived from the furan moieties, significantly influence the reactivity and selectivity of these transformations.

Research has shown that in palladium-catalyzed Heck-type coupling reactions of 2-pyridyldimethyl(vinyl)silanes with organic iodides, the use of a Pd₂(dba)₃/tri-2-furylphosphine catalyst system leads to the formation of β-substituted vinylsilanes in excellent yields. capes.gov.bracs.orgacs.org This methodology has been successfully applied to both α- and β-substituted 2-pyridyldimethyl(vinyl)silanes. capes.gov.bracs.orgacs.org Furthermore, a one-pot double Heck coupling of 2-pyridyldimethyl(vinyl)silane with two different aryl iodides has been developed, affording β,β-diarylated vinylsilanes in good yields. capes.gov.bracs.orgnih.gov The sequential integration of this Heck-type coupling with a subsequent Hiyama-type coupling provides a versatile and diversity-oriented approach to stereodefined multi-substituted olefins. capes.gov.bracs.org

In the realm of biaryl synthesis, while the direct coupling partner is often an organosilanol or a different organosilane, the choice of ligand is critical. The less σ-donating and sterically less demanding nature of tri(2-furyl)phosphine, as compared to more common phosphine ligands like triphenylphosphine (B44618), can lead to milder reaction conditions and improved yields in certain cross-coupling reactions. researchgate.net The Hiyama-Denmark cross-coupling of highly substituted vinyl silanes has also been explored, where furyl-substituted vinyl silanes have shown promise. nih.gov Although direct use of this compound as the silicon source in these biaryl couplings is less common, its role as a precursor to the highly effective TFP ligand is a key enabler for these advanced syntheses.

Table 1: Palladium-Catalyzed Synthesis of Multi-Substituted Olefins using a Tri(2-furyl)phosphine-based Catalyst

| Entry | Vinylsilane Substrate | Organic Halide | Product | Yield (%) | Reference |

| 1 | 2-Pyridyldimethyl(vinyl)silane | Iodobenzene | β-(Phenyl)vinyl(2-pyridyl)dimethylsilane | 95 | capes.gov.bracs.org |

| 2 | 2-Pyridyldimethyl(vinyl)silane | 4-Iodotoluene | β-(4-Tolyl)vinyl(2-pyridyl)dimethylsilane | 92 | capes.gov.br |

| 3 | 2-Pyridyldimethyl(vinyl)silane | 1-Iodo-4-methoxybenzene | β-(4-Methoxyphenyl)vinyl(2-pyridyl)dimethylsilane | 98 | capes.gov.br |

| 4 | 2-Pyridyldimethyl(vinyl)silane (1 equiv.) | Iodobenzene (1 equiv.), then 4-Iodotoluene (1 equiv.) | β,β-Di(phenyl, 4-tolyl)vinylsilane | 78 | capes.gov.brnih.gov |

Contributions to Multicomponent Reaction Development

The development of multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, is a cornerstone of modern organic synthesis. mdpi.combeilstein-journals.org While direct involvement of this compound as a reactant in a wide array of MCRs is not extensively reported, its influence is felt through the application of its derivatives and related furan-containing compounds in the design of novel MCRs.

For instance, zinc-catalyzed three-component couplings of alk-2-ynals, 1,3-dicarbonyls, and various silanes have been developed, showcasing the utility of silanes in atom-economical MCRs. researchgate.net These reactions proceed in the absence of organic solvents, highlighting their green chemistry credentials. researchgate.net The development of catalytic bismetallative multicomponent coupling reactions, which generate products enriched with various functional groups and multiple stereocenters, has also benefited from the use of furyl-containing ligands. rsc.org In some nickel-catalyzed processes, tri(2-furyl)phosphine has been employed as a ligand to afford complex cyclic products. rsc.org

Ligand Design and Catalyst Optimization in Organometallic Systems Incorporating Furyl Moieties

The most significant contribution of this compound to advanced catalytic transformations stems from its use as a precursor for tri(2-furyl)phosphine (TFP). d-nb.info The conversion of silanes to phosphines is a well-established synthetic route. d-nb.info TFP has been identified as a superior ligand in a multitude of catalytic systems due to its unique electronic and steric properties. researchgate.net

The electronic nature of TFP is characterized by it being a weaker σ-donor compared to ligands like triphenylphosphine. researchgate.net This property can be advantageous in catalytic cycles where a more electron-deficient metal center is desirable. For example, in palladium-catalyzed reactions, this can facilitate reductive elimination, often the product-forming step. The steric footprint of TFP, with a Tolman cone angle of 133°, is also a critical factor in its catalytic performance. marquette.edu

The utility of TFP is evident in various palladium-catalyzed cross-coupling reactions, including the Stille and Hirao reactions. researchgate.netsemanticscholar.org In Stille couplings, the use of TFP often allows for milder reaction conditions, which can lead to the attenuation of unwanted side reactions. researchgate.net In the Hirao reaction, a palladium-catalyzed P-C coupling, TFP has been shown to be a more effective ligand than triphenylphosphine in certain instances. semanticscholar.org

Beyond palladium catalysis, TFP has been employed in rhodium-catalyzed reactions. For instance, in the hydrogen-mediated reductive aldol (B89426) coupling of vinyl ketones, a rhodium catalyst modified with TFP exhibited high syn-selectivity. acs.org The reactivity of TFP with various metal carbonyls, such as those of manganese and osmium, has also been investigated, leading to the synthesis of novel organometallic complexes with potential catalytic applications. marquette.edu The ability of the furyl group to undergo P-C bond cleavage under certain conditions adds another layer of complexity and potential for catalyst modification. marquette.edu The development of novel P,N-heterocyclic phosphine ligands, which have shown great promise in organometallic catalysis, also often involves precursors that can be derived from compounds like this compound. d-nb.info

Table 2: Comparison of Ligands in a Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Phosphine Ligand | Catalyst System | Product Yield (%) | Reference |

| 1 | Triphenylphosphine (PPh₃) | Pd₂(dba)₃ / PPh₃ | Moderate | researchgate.net |

| 2 | Tri(2-furyl)phosphine (TFP) | Pd₂(dba)₃ / TFP | High | researchgate.net |

| 3 | Tricyclohexylphosphine (PCy₃) | Pd₂(dba)₃ / PCy₃ | Low | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Tri 2 Furyl Silane

Comprehensive Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Tri(2-furyl)silane, offering precise information about the hydrogen, carbon, and silicon atoms within the molecule.

In the ¹³C NMR spectrum, the carbon atoms of the three furan (B31954) rings would give rise to a set of signals in the aromatic region, with their specific chemical shifts influenced by their position relative to the oxygen atom and the silicon substituent. The chemical shifts provide a fingerprint of the molecule's carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Si-H | ~4-5 | s | |

| Furyl-H3 | ~6.4-6.6 | dd | J(H3,H4) ≈ 3.5, J(H3,H5) ≈ 0.8 |

| Furyl-H4 | ~6.3-6.5 | dd | J(H4,H3) ≈ 3.5, J(H4,H5) ≈ 1.8 |

| Furyl-H5 | ~7.5-7.7 | dd | J(H5,H4) ≈ 1.8, J(H5,H3) ≈ 0.8 |

| Furyl-C2 | ~150-160 | s | |

| Furyl-C3 | ~110-120 | s | |

| Furyl-C4 | ~110-115 | s |

Note: The data in this table is predictive and based on general knowledge of furan and silane (B1218182) compounds. Actual experimental values may vary.

²⁹Si NMR spectroscopy provides direct insight into the local environment of the silicon atom. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to three furan rings and one hydrogen atom. Based on data for similar organosilanes, the ²⁹Si chemical shift is expected to be in the upfield region of the spectrum relative to the standard tetramethylsilane (TMS). unige.chresearchgate.netsemanticscholar.org

In the context of silicon environments, particularly in materials science where silanes are used as precursors, the T notation (T⁰, T¹, T², T³) is often employed. researchgate.net This notation describes the degree of condensation of a trifunctional silicon atom, where the superscript indicates the number of Si-O-Si linkages. For the discrete molecule of this compound, this notation is not directly applicable as it exists as an unpolymerized T⁰-like structure with respect to siloxane bonds.

Table 2: Predicted ²⁹Si NMR Data for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ, ppm) | -30 to -60 |

| Multiplicity | d (due to coupling with Si-H) |

Note: The data in this table is predictive and based on general knowledge of organosilane compounds. Actual experimental values may vary.

Mass Spectrometric Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for silanes is the loss of substituents from the silicon atom. Therefore, the loss of one or more furan rings, or the hydrogen atom, would be expected. Fragmentation of the furan ring itself is also possible. Analysis of these fragment ions helps to confirm the molecular structure. For instance, the mass spectrum of a related compound, triethylfluorosilane, shows a clear fragmentation pattern involving the loss of ethyl groups. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 218 | [M]⁺ (Molecular ion) |

| 151 | [M - furyl]⁺ |

| 84 | [M - 2*furyl]⁺ |

Note: The m/z values are based on the most abundant isotopes and are predictive. Actual experimental values may vary.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within this compound, providing a characteristic spectrum that can be used for functional group identification. researchgate.netresearchgate.netlboro.ac.uk

Key expected vibrational bands include:

Si-H stretch: A sharp, strong absorption band typically appears in the region of 2100-2250 cm⁻¹. This is a highly characteristic peak for silanes.

Furan ring C-H stretch: These absorptions are expected above 3000 cm⁻¹.

Furan ring C=C and C-O stretches: A series of bands in the 1300-1600 cm⁻¹ region are characteristic of the furan ring system.

Si-C stretch: The silicon-carbon bond vibration is expected to appear in the fingerprint region, typically around 700-800 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3100 | Furan C-H stretch | Medium |

| ~2150 | Si-H stretch | Strong, sharp |

| ~1580, 1480, 1380 | Furan ring C=C stretches | Medium to Strong |

| ~1015 | Furan ring C-O stretch | Strong |

Note: The data in this table is predictive and based on general knowledge of furan and silane compounds. Actual experimental values may vary.

In Situ Spectroscopic Monitoring of Reaction Dynamics

In situ spectroscopic techniques are invaluable for monitoring the progress of reactions involving this compound in real-time. Techniques such as in situ NMR, FT-IR, or Raman spectroscopy can be used to track the consumption of reactants and the formation of intermediates and products without the need for sample workup. nih.govmdpi.comorganic-chemistry.org

For example, if this compound were to undergo a hydrosilylation reaction, in situ FT-IR could monitor the disappearance of the characteristic Si-H stretching band around 2150 cm⁻¹ and the C=C stretching band of the alkene, along with the appearance of new bands corresponding to the product. Similarly, in situ NMR could be used to follow the changes in the chemical shifts of the protons and silicon nuclei as the reaction progresses, providing kinetic data and mechanistic insights. Studies on other silane systems have successfully used these techniques to monitor hydrolysis and condensation reactions, demonstrating the utility of this approach for understanding the reactivity of this compound. nih.govmdpi.com

Synthesis and Reactivity of Tri 2 Furyl Silane Derivatives and Analogues

Systematic Studies on Mono- and Di(2-furyl)silane Derivatives

Systematic studies on mono- and di(2-furyl)silane derivatives have laid the groundwork for understanding the synthesis and reactivity of more complex furylsilane structures. These foundational investigations provide insights into how the interplay between the furan (B31954) ring and the silicon atom dictates the chemical behavior of these compounds.

Synthesis and Transformation of Methylated Furylsilanes

The synthesis of methylated furylsilanes can be achieved through various synthetic routes. One common approach involves the reaction of a lithiated furan species with a suitable chlorosilane. For instance, 3,4-bis(trimethylsilyl)furan and 2-methyl-3,4-bis(trimethylsilyl)furan have been synthesized and their reactivity explored. These compounds have been shown to undergo Diels-Alder reactions and regiospecific Friedel-Crafts acylation, demonstrating the influence of the trimethylsilyl groups on the reactivity of the furan ring rsc.org.

Another synthetic strategy for preparing methylated furans involves a one-pot reaction of 3-(trimethylsilyl)propargyl acetates with ketones, promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine. This method yields 2-methyl-3,5-disubstituted furans at room temperature through an alkylation-cyclization-desilylation sequence richmond.edu. The reaction is believed to be promoted by triflic acid, which is generated in situ richmond.edu.

The transformations of these methylated furylsilanes are of significant interest. The silyl (B83357) groups can act as directing groups in electrophilic substitution reactions, owing to their β-carbocation stabilizing effect. This property allows for ipso-substitution, a substitution pattern not commonly observed with other substituents acs.org. For example, 3,4-bis(trimethylsilyl)furan undergoes regiospecific deuteriodesilylation and Friedel-Crafts acylation rsc.org.

The following table summarizes the synthesis of a methylated furan derivative:

| Starting Materials | Reagents | Product | Yield (%) | Reference |

| 3-(trimethylsilyl)propargyl acetate, various ketones | TMSOTf, Et3N, CH2Cl2; H2O | 2-methyl-3,5-disubstituted furans | 52-86 | richmond.edu |

Methanolysis and Hydrolysis Reactions of Derivatives

The methanolysis and hydrolysis of furylsilane derivatives are important reactions that can lead to the formation of silanols and other functionalized compounds. While specific experimental data on the methanolysis and hydrolysis of tri(2-furyl)silane is not extensively detailed in the provided search results, general principles of silane (B1218182) hydrolysis can be applied. The hydrolysis of organosilanes is influenced by the nature of the substituents on the silicon atom.

Theoretical studies on the hydrolysis of fluorosilanes, for example, have shown that the process is endothermic and that the activation energy is lower in an aqueous medium compared to the gas phase researchgate.net. The presence of a base can also significantly lower the activation barrier for hydrolysis researchgate.net. In contrast, the hydrolysis of chlorosilanes is strongly favorable researchgate.net.

For dihydrosilanes, catalytic hydrolysis can lead to the formation of silanols, hydrosilanols, or hydrosiloxanes, depending on the catalyst and the substituents on the silicon atom. For instance, iridium complexes as precatalysts for the hydrolysis of diphenylsilane yield diphenylsilanediol nih.gov. In contrast, rhodium complexes can selectively produce silanediol, hydrosilanol, or hydrosiloxane depending on the reaction conditions and the nature of the silane nih.gov. These studies suggest that the hydrolytic stability and reactivity of furylsilanes can be tuned by modifying the substituents on the silicon atom and by the choice of catalyst.

Organometallic Complexes Incorporating Furylsilane Ligands

The incorporation of furylsilane ligands into organometallic complexes has opened up new avenues in coordination chemistry and catalysis. The furan moiety can coordinate to a metal center through its oxygen atom or the π-system of the ring, while the silane group can also interact with the metal, leading to a variety of coordination modes and reactivity patterns.

Synthesis and Structural Characterization of Metal-Furylsilane Complexes

The synthesis of organometallic complexes with furylsilane ligands can be achieved by reacting a suitable metal precursor with the furylsilane. While specific examples with this compound are not extensively documented in the provided results, related complexes have been prepared. For instance, an iron-silyl complex containing a bis(silyl) ligand based on a dibenzofuran backbone has been synthesized sust.edu. This was achieved by the dilithiation of dibenzofuran followed by the addition of chlorodimethylsilane to form the bis(silyl) ligand, which was then reacted with an iron precursor sust.edu.

Ruthenium(II) polypyridyl complexes containing a furan moiety have also been synthesized and characterized nih.gov. In these complexes, the furan is part of a larger ligand system that coordinates to the ruthenium center nih.gov. The synthesis of iridium(III) silyl and silylene complexes has also been reported, where the silyl ligand is introduced via oxidative addition of a silane to an iridium precursor acs.org.

The structural characterization of these complexes is crucial for understanding their bonding and reactivity. X-ray crystallography is a powerful tool for determining the solid-state structure of these complexes. For example, the crystal structure of an iridium silylene complex revealed a short Ir-Si bond, indicative of sp2 hybridization at the silicon atom acs.org.

Reactivity of Coordinated Furylsilane Ligands

The coordination of a furylsilane ligand to a metal center can significantly alter its reactivity. The metal can activate the furan ring or the Si-C or Si-H bonds, leading to new chemical transformations. For example, iron silyl complexes have been shown to be effective precatalysts for the hydrogenation of olefins uva.esnih.gov. The nature of the silyl ligand attached to the iron center influences the catalytic efficiency uva.esnih.gov.

Iron complexes bearing silyl-NHC bidentate ligands have demonstrated high performance in the catalytic double hydroboration of nitriles rsc.org. In some cases, the coordinated ligand can undergo transformations itself. For example, stoichiometric reactions of an iron silyl-NHC complex with nitriles afforded Fe(0)-N-silylimine complexes, which are proposed to be intermediates in the catalytic cycle rsc.org.

The reactivity of the coordinated furylsilane ligand is a key area of ongoing research, with potential applications in catalysis and materials science.

Functionalized Furan Compounds via Silicon-Mediated Processes

Silicon-mediated processes have emerged as powerful tools for the synthesis of functionalized furan compounds. The strategic placement of a silyl group on the furan ring can control the regioselectivity of subsequent reactions or the silyl group itself can be replaced by other functional groups.

One notable example is the hydrosilylation-promoted furan Diels-Alder cycloaddition. A B(C6F5)3-catalyzed cascade reaction of N-allyl-N-furfurylamides involves an intramolecular furan Diels-Alder reaction followed by ether cleavage nih.govacs.org. The stereoselectivity of this reaction can be controlled by the choice of the silyl group, with different diastereomers being formed with Et3SiH and iPr3SiH nih.govacs.org.

Silicon tethers also provide a versatile strategy for the C-H functionalization of furan rings. These tethers, which are easily installed and removed, can carry a directing group that guides a transition-metal catalyst to a specific C-H bond for functionalization nih.govacs.orgnih.gov. This approach has been used for a variety of transformations, including acetoxylation, halogenation, and arylation of C(sp2)-H bonds nih.govacs.orgnih.gov.

Furthermore, the borane-catalyzed ring-opening of furans with hydrosilanes provides access to α-silyloxy-(Z)-alkenyl silanes researchgate.net. These silicon-functionalized intermediates can be further transformed into other valuable synthetic building blocks researchgate.net. The catalytic C-H silylation of furans with hydrosilanes, catalyzed by an yttrium metallocene complex, offers a direct method for the synthesis of silylated furans researchgate.net.

The following table provides an example of a silicon-mediated functionalization of a furan derivative:

| Reactant | Catalyst | Reagent | Product | Key Feature | Reference |

| N-allyl-N-furfurylamides | B(C6F5)3 | Hydrosilane (e.g., Et3SiH) | Cycloaddition product | Stereoselectivity controlled by the silyl group | nih.govacs.org |

Future Perspectives in Tri 2 Furyl Silane Research

Innovations in Catalyst Design for Enhanced Performance

The performance of tri(2-furyl)silane in chemical reactions is intrinsically linked to the design of the catalyst. Future research will focus on developing novel catalytic systems that offer superior activity, selectivity, and broader substrate scope under milder conditions.

A significant area of innovation lies in the modification of ligands for transition metal catalysts, particularly palladium and rhodium. While tri(2-furyl)phosphine (B125338) has been established as a highly effective ligand for promoting high syn-diastereoselectivity in rhodium-catalyzed hydrogenative aldol (B89426) couplings, there is a continuous search for next-generation ligands. nih.govnih.gov The development of novel monodentate TADDOL-like phosphonite ligands, for instance, has enabled highly diastereo- and enantioselective reductive aldol couplings of vinyl ketones. nih.gov High-throughput experimentation (HTE) is becoming an indispensable tool for rapidly screening various ligands and palladium sources to identify optimal conditions for challenging cross-coupling reactions, such as the Hiyama-Denmark coupling of sterically hindered vinyl silanes. nih.gov

Another promising direction is the use of earth-abundant and environmentally benign metals as alternatives to precious metals like palladium and rhodium. rsc.org Research into nickel, cobalt, and calcium-based catalysts is gaining momentum. rsc.orgcsic.esrsc.orgnih.gov For example, nickel-hydride (Ni-H) catalysis, which uses silanes as a hydride source, is at the forefront of developing new hydrofunctionalization reactions. rsc.org Similarly, cobalt-based systems have shown efficiency in the one-pot synthesis of alkoxysilanes. csic.es Recent studies have also demonstrated the potential of calcium(II) triflimide, a sustainable and environmentally friendly catalyst, in promoting the hydrosilylation of imines. rsc.org

Cooperative catalysis, where two distinct catalysts work in concert, is also an emerging frontier. The combination of palladium catalysis with organocatalysis, for instance, has been shown to be effective in the alkylation of silyl-substituted allylic systems, using tris(2-furyl)phosphine as a key ancillary ligand. acs.org

| Catalyst System | Metal | Key Innovation | Targeted Reaction | Reference(s) |

| Cationic Rhodium Complexes | Rhodium | Tri(2-furyl)phosphine ligand | syn-Diastereoselective reductive aldol addition | nih.govnih.gov |

| Palladium / HTE Screening | Palladium | High-Throughput Experimentation for ligand/source optimization | Hiyama-Denmark cross-coupling | nih.gov |

| Ni-H Catalysis | Nickel | Use of earth-abundant metal; silane (B1218182) as hydride source | π-bond hydrofunctionalization | rsc.org |

| Cobalt/tpy Complex | Cobalt | Air- and moisture-stable earth-abundant metal catalyst | One-pot synthesis of alkoxysilanes | csic.es |

| Calcium(II) triflimide | Calcium | Environmentally friendly, earth-abundant metal catalysis | Hydrosilylation of aldimines | rsc.org |

| Pd / Organocatalysis | Palladium | Cooperative catalysis with chiral ammonium (B1175870) enolate | Asymmetric allylic alkylation | acs.org |

Exploration of Novel Reaction Manifolds for this compound

Future research will undoubtedly expand the synthetic utility of this compound by discovering and developing new types of chemical reactions. While its role in cross-coupling reactions is recognized, its potential in other transformations remains an active area of investigation. jst.go.jp

One major avenue is the development of novel cross-coupling protocols. The identification of dimethyl(5-methylfuryl)vinylsilanes as effective partners in Hiyama-Denmark couplings has enabled the synthesis of highly substituted alkenes with excellent stereochemical control and functional group tolerance. nih.gov This success opens the door to designing other furan-based silanes for previously challenging coupling reactions. The use of this compound has been effective in the palladium-catalyzed silylation of aryl chlorides. nih.gov

Hydrosilylation reactions, which involve the addition of a Si-H bond across a π-bond, represent a significant growth area. The development of catalysts based on earth-abundant metals like cobalt and nickel is making these reactions more sustainable and cost-effective. csic.esrsc.org These methods can be applied to a wide range of alkenes and alkynes, providing access to valuable vinylsilanes and alkylsilanes. nih.gov Furthermore, the exploration of unconventional substrates, such as the hydrosilylation of white phosphorus (P4), demonstrates a paradigm shift towards transforming elemental resources directly into valuable organophosphorus compounds. rsc.org

The generation of novel reactive intermediates from furan-containing precursors is another exciting direction. For example, zinc-catalyzed reactions of enynones with silanes can generate (2-furyl)carbene intermediates, which can then be trapped in cyclopropanation or insertion reactions, leading to complex furan (B31954) derivatives. chim.it This approach showcases how this compound or related silanes can participate in reaction cascades beyond simple functional group transfer.

Advanced Computational Methodologies for Predictive Chemical Discovery

The integration of advanced computational methods, particularly Density Functional Theory (DFT), is set to revolutionize how research on this compound is conducted. These predictive tools are moving beyond simple mechanistic elucidation to become powerful instruments for rational catalyst design and the discovery of new reactions.

Computational studies are crucial for understanding the underlying mechanisms that govern the reactivity and selectivity of reactions involving silanes. For instance, DFT calculations have been employed to support the proposed mechanism of zinc-catalyzed reactions of enynones with silanes, confirming the energetic favorability of a Fischer-type carbene intermediate over other potential structures. chim.it Similarly, computational analysis has been vital in proposing and validating the catalytic cycle in the dynamic kinetic asymmetric transformation (DYKAT) of racemic silanes, a process that allows for the conversion of a racemic mixture into a single, optically active product. acs.org

These theoretical insights are instrumental in catalyst development. By calculating activation energies and modeling transition states, researchers can predict how modifications to a ligand or metal center will affect catalytic performance. researchgate.net This predictive power accelerates the discovery process, reducing the need for extensive empirical screening. For example, DFT studies combined with mechanistic experiments have been used to understand the synergistic effects in calcium-catalyzed hydrosilylation, revealing a pathway involving silane coordination, Si-N coupling, and hydrogen transfer. rsc.org The future will see an increased use of machine learning and AI algorithms trained on computational and experimental data to predict reaction outcomes and propose novel catalyst structures with even greater accuracy.

| Computational Method | Subject of Study | Key Insight | Reference(s) |

| DFT Calculations | Zinc-catalyzed reaction of enynones with silanes | Supported the formation of a Fischer-type zinc carbene intermediate. | chim.it |

| DFT Calculations | Calcium-catalyzed imine hydrosilylation | Elucidated the reaction pathway involving silane coordination and Si-N coupling. | rsc.org |

| DFT Calculations | Organocatalytic DYKAT of racemic silanes | Proposed a mechanism involving protonation/C-Si bond cleavage and interconverting silyl-catalyst species. | acs.org |

| DFT Mechanistic Study | Ni-catalyzed semihydrogenation of alkynes | Identified the rate-determining step as H2 metathesis, enabling the creation of a balanced reactivity scale. | researchgate.net |

Sustainable Synthesis Approaches for Organosilicon Compounds

The principles of green chemistry are increasingly influencing the synthesis of organosilicon compounds, including this compound. Future research will prioritize the development of manufacturing processes that are more environmentally benign, energy-efficient, and economically viable.

A key focus is the use of renewable feedstocks. The furan rings in this compound can be conceptually derived from furfural, which is produced from agricultural biomass like corncobs and sugarcane bagasse. evitachem.com Developing efficient and scalable methods to convert these bio-based platform molecules into organosilanes is a primary goal. evitachem.com

Innovations in synthetic methodologies are also critical. The traditional Müller-Rochow process, while foundational for the silicone industry, often involves high temperatures and chlorinated reagents. researchgate.netmdpi.com Modern approaches aim to circumvent these issues. Flow chemistry, for example, offers a more atom-economic and controlled synthesis of organosilanes by reacting organolithium compounds with hydrosilanes under mild conditions, often catalyzed by earth-abundant metal compounds like potassium tert-butoxide. sci-hub.se This method allows for rapid reactions and the generation of functionalized organosilanes with minimal waste. sci-hub.se

The development of chlorine-free synthesis routes is another major challenge being addressed. Direct synthesis methods that react elemental silicon with alcohols instead of alkyl halides are being explored as a greener alternative for producing alkoxysilanes, which are precursors to many organosilicon materials. researchgate.netmdpi.com Furthermore, manufacturers are implementing closed-loop systems to minimize emissions and recycle byproducts, and there is growing interest in designing biodegradable organosilane compounds to reduce their environmental persistence. dakenchem.com The invention of methods that use non-corrosive catalysts and allow for solvent recycling represents a significant step towards the green synthesis of furan-containing compounds. google.com

Q & A

Q. What are the established synthetic methodologies for Tri(2-furyl)silane, and how are they optimized for purity and yield?

this compound synthesis typically involves silane coupling reactions with furyl derivatives under inert conditions. While direct evidence for this compound is limited in the provided literature, analogous silane syntheses (e.g., triethylsilanol) emphasize controlled stoichiometry, anhydrous solvents, and catalysts like Rh or Pt for hydrosilylation . Characterization relies on NMR (¹H, ¹³C, ²⁹Si) to confirm Si–C bond formation and furyl-group integration, complemented by FTIR for functional group analysis. Purity optimization may involve fractional distillation or column chromatography, as seen in silane purification workflows .

Q. How is this compound utilized as a reductant in organic transformations, and what precautions are necessary for handling?

Silanes like this compound act as mild reductants in hydrogenation or reductive coupling reactions. For example, reductive Mannich couplings using silanes require inert atmospheres and catalysts (e.g., Rh with tri(2-furyl)phosphine ligands) to achieve syn-diastereoselectivity . Handling precautions include storage under argon, avoidance of moisture (to prevent hydrolysis), and rigorous exclusion of oxygen to mitigate side reactions. Reaction monitoring via TLC or GC-MS is critical to track reduction progress .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how can diastereoselectivity be experimentally validated?

Although direct studies on this compound are scarce, analogous silanes participate in asymmetric catalysis by stabilizing transition states via π-interactions with furyl groups. For example, Rh-catalyzed hydrogenative couplings achieve syn-diastereoselectivity through ligand-metal coordination . To validate selectivity, researchers employ chiral HPLC or NOESY NMR to distinguish diastereomers. Computational modeling (DFT) further elucidates steric and electronic contributions of the furyl substituents .

Q. How can factorial design and response surface methodology optimize this compound’s application in surface modification?

Factorial design is effective for optimizing silane concentration and hydrolysis time. For instance, a 3² factorial design in hybrid silane systems identified silane concentration as the dominant variable influencing contact angles (87% model reliability, R² = 0.87) . Researchers should:

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?

Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature) or catalyst loading. To resolve discrepancies:

- Replicate experiments using standardized protocols (e.g., ISO 4049 for material testing) .

- Perform sensitivity analyses to identify critical parameters (e.g., silane purity, ligand-metal ratio) .

- Cross-validate results with alternative techniques (e.g., microshear testing vs. spectroscopic analysis) . Transparent reporting of raw data and error margins is essential for reproducibility .

Methodological Insights from Evidence

- Catalytic Mechanism Analysis : Use isotopic labeling (e.g., deuterated solvents) to trace hydrogen transfer pathways in silane-mediated reductions .

- Statistical Modeling : Leverage software like Minitab or JMP for factorial design and response surface generation, ensuring ≥80% R² thresholds for model validity .

- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to confirm reaction outcomes and minimize bias .

For further details on experimental design or data handling, refer to guidelines in Thesis Writing: Doing Data Right and ISO standards for material testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.